molecular formula C7H3F2IO B1453290 2,6-Difluoro-3-iodobenzaldehyde CAS No. 1160573-18-1

2,6-Difluoro-3-iodobenzaldehyde

Cat. No. B1453290
M. Wt: 268 g/mol
InChI Key: QQRGMYLZCBRCRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Difluoro-3-iodobenzaldehyde is a chemical compound with the molecular formula C7H3F2IO . It has a molecular weight of 268 and is typically stored at temperatures between 2-8°C . This compound is used in scientific research due to its unique properties, including fluorescence and reactivity.


Molecular Structure Analysis

The InChI code for 2,6-Difluoro-3-iodobenzaldehyde is 1S/C7H3F2IO/c8-5-1-2-6(10)7(9)4(5)3-11/h1-3H . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

2,6-Difluoro-3-iodobenzaldehyde is a solid at room temperature . It has a molecular weight of 268 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

Application in FtsZ Allosteric Inhibition

  • Summary of the Application : 2,6-Difluoro-3-iodobenzaldehyde has been used in the study of FtsZ inhibition related to anti S. aureus activity . FtsZ is a protein essential for bacterial cell division, and its inhibition can lead to the development of new antibiotics.
  • Methods of Application or Experimental Procedures : A conformational analysis and molecular docking study comparing 2,6-difluoro-3-iodobenzaldehyde with 3-methoxybenzamide (3-MBA) was undertaken . The study involved computational modeling and simulation to understand the interactions between the compound and the FtsZ protein.
  • Results or Outcomes : The presence of fluorine atoms in 2,6-difluoro-3-iodobenzaldehyde is responsible for its non-planarity, which allows it to more easily adopt the non-planar conformation found in reported co-crystallized complexes with FtsZ . The study also highlighted the strong hydrophobic interactions between the difluoroaromatic ring and several key residues of the allosteric pocket .

Safety And Hazards

This compound is associated with certain hazards. It’s labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .

properties

IUPAC Name

2,6-difluoro-3-iodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2IO/c8-5-1-2-6(10)7(9)4(5)3-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRGMYLZCBRCRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C=O)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701303630
Record name 2,6-Difluoro-3-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701303630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoro-3-iodobenzaldehyde

CAS RN

1160573-18-1
Record name 2,6-Difluoro-3-iodobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160573-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Difluoro-3-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701303630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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